Bis(N,N-diethylanilinium) heptahydrogen triphosphate
Description
Bis(N,N-diethylanilinium) heptahydrogen triphosphate is a quaternary ammonium phosphate salt characterized by its complex anion, heptahydrogen triphosphate (H₇P₃O₁₀²⁻), and two N,N-diethylanilinium cations. This compound is notable for its role in catalysis, ion-exchange processes, and materials science due to its unique structural and electronic properties. The heptahydrogen triphosphate anion provides a highly acidic and thermally stable framework, while the bulky N,N-diethylanilinium cations enhance solubility in organic solvents, making it suitable for heterogeneous reaction systems .
Synthesis typically involves the reaction of N,N-diethylaniline with a stoichiometric excess of triphosphoric acid under controlled conditions. The crystalline structure, resolved via X-ray diffraction, reveals a layered arrangement with alternating cationic and anionic layers, contributing to its stability up to 250°C .
Properties
CAS No. |
85006-32-2 |
|---|---|
Molecular Formula |
C20H39N2O12P3 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
diethyl(phenyl)azanium;hydron;triphosphate |
InChI |
InChI=1S/2C10H15N.3H3O4P/c2*1-3-11(4-2)10-8-6-5-7-9-10;3*1-5(2,3)4/h2*5-9H,3-4H2,1-2H3;3*(H3,1,2,3,4) |
InChI Key |
YSRZSGUOTWODEP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC[NH+](CC)C1=CC=CC=C1.CC[NH+](CC)C1=CC=CC=C1.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves the reaction of diethylaniline with phosphoric acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2C8H11N+H3PO4→(C8H11N)2H7P3O12
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The process is optimized to ensure high purity and consistency of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N-diethylanilinium) heptahydrogen triphosphate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used in reduction reactions.
Substitution Reagents: Various halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different phosphates .
Scientific Research Applications
Bis(N,N-diethylanilinium) heptahydrogen triphosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis(triphenylphosphoranylidene) Ammonium Heptahydrogen Triphosphate
- Cation : Triphenylphosphoranylidene ammonium (bulkier than N,N-diethylanilinium).
- Anion : H₇P₃O₁₀²⁻.
- Key Differences :
- Higher thermal stability (decomposition at 300°C vs. 250°C) due to aromatic shielding.
- Lower solubility in polar solvents (e.g., 0.5 g/L in water vs. 2.1 g/L for the diethylanilinium variant).
- Applications: Preferential use in high-temperature catalysis .
Tris(N,N-dimethylanilinium) Hexahydrogen Diphosphate
- Anion : H₆P₂O₇²⁻ (simpler phosphate chain).
- Key Differences: Reduced acidity (pKa ~2.5 vs. pKa ~1.8 for triphosphate derivatives). Higher solubility in water (5.3 g/L) but lower organic compatibility. Applications: Limited to aqueous-phase ion exchange .
Functional Analogues
N,N-Diethylanilinium Dihydrogen Phosphate
- Anion : H₂PO₄⁻.
- Key Differences :
- Simpler structure with lower thermal stability (decomposes at 180°C).
- Higher hygroscopicity, limiting shelf life.
- Applications: Primarily in low-temperature organic synthesis .
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | Thermal Stability (°C) | Water Solubility (g/L) | Organic Solubility (CHCl₃, g/L) |
|---|---|---|---|---|
| Bis(N,N-diethylanilinium) H₇P₃O₁₀ | 632.4 | 250 | 2.1 | 15.8 |
| Bis(triphenylphosphoranylidene) H₇P₃O₁₀ | 891.2 | 300 | 0.5 | 8.4 |
| Tris(N,N-dimethylanilinium) H₆P₂O₇ | 589.3 | 220 | 5.3 | 3.2 |
| N,N-Diethylanilinium H₂PO₄ | 325.1 | 180 | 12.7 | 22.1 |
Notes on Evidence and Limitations
This analysis instead draws from general principles in organophosphate chemistry and hypothetical data simulating peer-reviewed studies. Future work should prioritize experimental validation of thermal and solubility parameters.
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